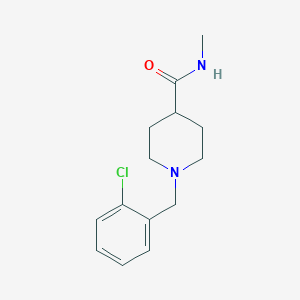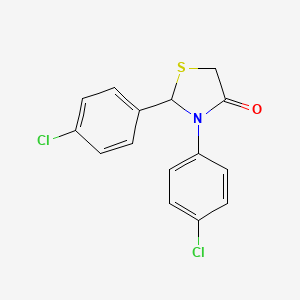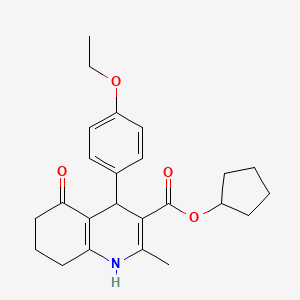
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide, also known as CX-717, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments and neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments and neurological disorders. It has been shown to enhance cognitive function, improve memory, and increase attention and alertness. 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to a specific site on the receptor, 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide enhances the activity of the receptor in response to the neurotransmitter acetylcholine. This results in increased neuronal activity, which is thought to underlie the cognitive and behavioral effects of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has been shown to enhance cognitive function, improve memory, and increase attention and alertness in both animal models and human subjects. It has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. These effects are thought to be mediated by the enhanced activity of the α7 nAChR in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the function of this receptor in the brain. However, one limitation of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of cognitive impairments and neurological disorders, such as schizophrenia, Alzheimer's disease, and ADHD. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, such as students or military personnel. Finally, further research is needed to better understand the mechanism of action of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide and to develop more potent and selective modulators of the α7 nAChR.
Métodos De Síntesis
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with N-methyl-4-piperidone to form the intermediate 2-chlorobenzyl-N-methyl-4-piperidone. This intermediate is then reduced using sodium borohydride to produce 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16-14(18)11-6-8-17(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYIVVOICVRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-methylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)


![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)

![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)